3,4-Methylenedioxyphenethylamine hydrochloride
Overview
Description
Biliverdine IX Alpha is a linear tetrapyrrole produced by the reductive cleavage of heme at the alpha-methene bridge, catalyzed by the enzyme heme oxygenase . It is subsequently reduced by biliverdine reductase to bilirubin IX Alpha, a potent endogenous antioxidant . Biliverdine IX Alpha is known for its anti-inflammatory and cytoprotective properties, making it a compound of significant interest in medical and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biliverdine IX Alpha can be synthesized through the dehydrogenation of bilirubin using 2,3-dichloro-5,6-dicyanobenzoquinone in dimethyl sulphoxide under carefully controlled conditions . This method yields isomerically pure biliverdine IX Alpha in more than 70% yield .
Industrial Production Methods: Industrial production of biliverdine IX Alpha involves the use of recombinant Escherichia coli strains expressing cyanobacterial heme oxygenase genes . Strains such as BL21 (HO1) and BL21 (mHO1) have been optimized for enhanced expression and production of biliverdine IX Alpha in batch and fed-batch bioreactor cultures . The production process includes the use of lactose and glycerol to support consistent biliverdine IX Alpha production .
Chemical Reactions Analysis
Types of Reactions: Biliverdine IX Alpha undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: NADPH and biliverdine reductase are commonly used for the reduction of biliverdine IX Alpha.
Major Products:
Scientific Research Applications
Biliverdine IX Alpha has a wide range of scientific research applications:
Mechanism of Action
Biliverdine IX Alpha exerts its effects through several mechanisms:
Interaction with Biliverdine Reductase: It is reduced to bilirubin IX Alpha, which has potent antioxidant properties.
Molecular Targets: The primary molecular targets include heme oxygenase and biliverdine reductase.
Comparison with Similar Compounds
Biliverdine IX Alpha is unique among biliverdine isomers due to its specific production pathway and physiological relevance . Similar compounds include:
Biliverdine IX Beta: Produced through different enzymatic pathways and has distinct biological functions.
Biliverdine IX Delta: Another isomer with unique properties and applications.
Bilirubin IX Alpha: The reduced form of biliverdine IX Alpha, known for its antioxidant properties.
Biliverdine IX Alpha stands out due to its significant role in anti-inflammatory and cytoprotective processes, making it a compound of great interest in various scientific fields .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;/h1-2,5H,3-4,6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYXFQODWGEGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1484-85-1 (Parent) | |
Record name | 3,4-Methylenedioxyphenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80167882 | |
Record name | Phenethylamine, 3,4-methylenedioxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1653-64-1 | |
Record name | 1,3-Benzodioxole-5-ethanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1653-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Methylenedioxyphenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Methylenedioxyphenethylamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenethylamine, 3,4-methylenedioxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1653-64-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MDPEA hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SUB6XH7D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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